molecular formula C10H9NO2 B6242200 alpha-Furfuryliden-alpha-furylmethylamine CAS No. 1803102-41-1

alpha-Furfuryliden-alpha-furylmethylamine

Katalognummer B6242200
CAS-Nummer: 1803102-41-1
Molekulargewicht: 175.18 g/mol
InChI-Schlüssel: GRJDUZLBOIHZAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-[(Furan-2-yl)methyl][(Furan-2-yl)methylidene]amine, also known as E-FMM, is a heterocyclic amine with a furan ring system. It is an important intermediate in organic synthesis and has been extensively studied for its various applications in organic chemistry. E-FMM has been used as a starting material for the synthesis of various biologically active compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. The furan ring system of E-FMM is also known to be involved in the formation of various heterocyclic compounds, such as thiophene and pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

Alpha-Furfuryliden-alpha-furylmethylamine has been extensively studied for its various applications in scientific research. It has been used as a starting material for the synthesis of various biologically active compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. This compound has also been studied for its potential use in the synthesis of heterocyclic compounds, such as thiophene and pyrrole derivatives. Additionally, this compound has been studied for its potential use in the synthesis of polymers, such as polyurethanes and polyesters.

Wirkmechanismus

The mechanism of action of alpha-Furfuryliden-alpha-furylmethylamine is not fully understood. However, it is believed that the furan ring system of this compound is involved in the formation of various heterocyclic compounds, such as thiophene and pyrrole derivatives. Additionally, the furan ring system of this compound is believed to be involved in the formation of various polymers, such as polyurethanes and polyesters.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the furan ring system of this compound is involved in the formation of various heterocyclic compounds, such as thiophene and pyrrole derivatives. These compounds have been studied for their potential effects on various biochemical and physiological processes, including the regulation of gene expression and the modulation of enzyme activities. Additionally, the furan ring system of this compound is believed to be involved in the formation of various polymers, such as polyurethanes and polyesters. These polymers have been studied for their potential effects on various biochemical and physiological processes, including the modulation of cell growth and the regulation of cell signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using alpha-Furfuryliden-alpha-furylmethylamine for lab experiments is its availability. This compound is commercially available and can be easily obtained from chemical suppliers. Additionally, this compound is relatively easy to synthesize using a variety of methods, including the use of palladium-catalyzed coupling reactions and the use of a Grignard reaction.
However, there are also some limitations to using this compound for lab experiments. For example, this compound is a highly reactive compound and can react with other compounds, resulting in the formation of undesired byproducts. Additionally, this compound is a relatively unstable compound and can decompose under certain conditions. Therefore, it is important to use appropriate measures to ensure the stability of this compound during lab experiments.

Zukünftige Richtungen

Due to its potential applications in organic synthesis and its involvement in the formation of various heterocyclic compounds and polymers, there are a number of potential future directions for the research and development of alpha-Furfuryliden-alpha-furylmethylamine.
One potential future direction is the development of new methods for the synthesis of this compound. Currently, this compound can be synthesized using a variety of methods, including the use of palladium-catalyzed coupling reactions and the use of a Grignard reaction. However, there is still potential for the development of new and improved methods for the synthesis of this compound.
Another potential future direction is the study of the biochemical and physiological effects of this compound. Currently, the biochemical and physiological effects of this compound are not fully understood. Therefore, there is potential for further research into the effects of this compound on various biochemical and physiological processes.
Finally, there is potential for further research into the potential applications of this compound. Currently, this compound has been used as a starting material for the synthesis of various biologically active compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. However, there is still potential for the development of new and improved applications for this compound.

Synthesemethoden

Alpha-Furfuryliden-alpha-furylmethylamine can be synthesized using a variety of methods, including the use of palladium-catalyzed coupling reactions and the use of a Grignard reaction. A palladium-catalyzed coupling reaction involves the use of a palladium catalyst to couple two molecules together, resulting in the formation of a new molecule. In the case of this compound, the palladium catalyst is used to couple an aldehyde and an amine, resulting in the formation of the desired product. The Grignard reaction is a type of reaction in which a Grignard reagent is reacted with an aldehyde or ketone, resulting in the formation of an alcohol. The Grignard reaction can also be used to synthesize this compound, by reacting an aldehyde and an amine in the presence of a Grignard reagent.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-[(furan-2-yl)methyl][(furan-2-yl)methylidene]amine involves the condensation of two molecules of furan-2-carbaldehyde with one molecule of furan-2-carboxylic acid hydrazide in the presence of a base to form the desired product.", "Starting Materials": [ "Furan-2-carbaldehyde", "Furan-2-carboxylic acid hydrazide", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve furan-2-carboxylic acid hydrazide in a suitable solvent (e.g. ethanol) and add a catalytic amount of base (e.g. sodium hydroxide).", "Step 2: Add furan-2-carbaldehyde to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography to obtain the desired (E)-[(furan-2-yl)methyl][(furan-2-yl)methylidene]amine." ] }

CAS-Nummer

1803102-41-1

Molekularformel

C10H9NO2

Molekulargewicht

175.18 g/mol

IUPAC-Name

1-(furan-2-yl)-N-(furan-2-ylmethyl)methanimine

InChI

InChI=1S/C10H9NO2/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-7H,8H2

InChI-Schlüssel

GRJDUZLBOIHZAV-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)CN=CC2=CC=CO2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.